4-tert-Butylphenyl salicylate

Description

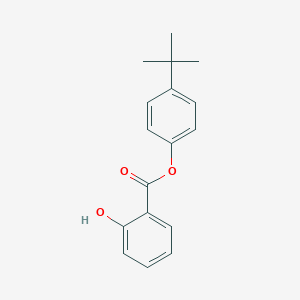

Structure

3D Structure

Properties

IUPAC Name |

(4-tert-butylphenyl) 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-17(2,3)12-8-10-13(11-9-12)20-16(19)14-6-4-5-7-15(14)18/h4-11,18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOSBRHMHBENLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9037745 | |

| Record name | 4-tert-Butylphenyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-tert-Butylphenyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

87-18-3 | |

| Record name | p-tert-Butylphenyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-tert-Butylphenyl salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylphenyl salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, 4-(1,1-dimethylethyl)phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-tert-Butylphenyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylphenyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYLPHENYL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0H9R55TGV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-tert-Butylphenyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

65 - 66 °C | |

| Record name | 4-tert-Butylphenyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

4-tert-Butylphenyl salicylate CAS number 87-18-3 properties

An In-depth Technical Guide to 4-tert-Butylphenyl Salicylate (CAS 87-18-3)

Introduction

This compound, with the CAS Registry Number 87-18-3, is an aromatic organic compound.[1] It is structurally defined as the ester of salicylic acid and 4-tert-butylphenol.[1] Also known by synonyms such as Salicylic Acid 4-tert-Butylphenyl Ester and TBS, this compound is notable for its application as a light absorber, particularly in plastics intended for food packaging.[1] Its primary function is to protect materials from degradation by absorbing ultraviolet (UV) radiation.[1][2] This document provides a comprehensive overview of its properties, synthesis, and safety profile for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

This compound is a white crystalline powder with a slight odor resembling salol.[1][2] It is practically insoluble in water but shows significant solubility in various organic solvents.[2][3]

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 87-18-3 | [1] |

| Molecular Formula | C₁₇H₁₈O₃ | [1] |

| Molecular Weight | 270.32 g/mol | [1][4] |

| Appearance | White to almost white powder/crystal | [2][3] |

| Melting Point | 62-64 °C | [1][2] |

| Boiling Point | 367-368 °C (estimated) | [5] |

| Density | 1.1141 g/cm³ (rough estimate) | [3] |

| Flash Point | 146.3 °C (estimated) | [5] |

| pKa | 7.93 ± 0.30 (Predicted) | [3] |

| logP (o/w) | 4.708 (estimated) | [5] |

Table 2: Solubility Data

| Solvent | Solubility (w/w %) | Reference |

| Water | < 0.1% | [1][2] |

| Anhydrous Ethanol | 79% | [1][2] |

| Ethyl Acetate | 153% | [1][2] |

| Methyl Ethyl Ketone | 197% | [1][2] |

| Toluene | 158% | [1][2] |

| Stoddard Solvent | 39% | [1] |

Synthesis of this compound

The primary method for synthesizing this compound involves the esterification of salicylic acid with 4-tert-butylphenol.[1][2] This reaction is typically facilitated by the presence of a dehydrating agent or catalyst such as phosphorus oxychloride (POCl₃).[1][2]

Experimental Protocol: Esterification of Salicylic Acid

Objective: To synthesize this compound via esterification.

Materials:

-

Salicylic Acid

-

4-tert-Butylphenol

-

Phosphorus oxychloride (POCl₃)

-

Toluene (or other suitable solvent)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Reaction vessel with reflux condenser and stirring mechanism

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Methodology:

-

Reaction Setup: In a suitable reaction vessel, combine salicylic acid and 4-tert-butylphenol in equimolar amounts. Add a solvent such as toluene to facilitate the reaction.

-

Catalyst Addition: Slowly add phosphorus oxychloride to the reaction mixture under stirring. The addition should be controlled to manage any exothermic reaction.

-

Reaction: Heat the mixture to reflux and maintain for a period of 3 to 10 hours.[6] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel.

-

Neutralization and Washing: Wash the organic layer sequentially with a sodium carbonate solution to neutralize any remaining acidic components, followed by washing with a saturated brine solution until the aqueous layer is neutral.[6]

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate.[6]

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by vacuum distillation to yield this compound.[6]

Caption: Synthesis workflow for this compound.

Applications

The primary application of this compound is as a UV absorber.[2] It exhibits maximum light absorption in the 290-330 nm range, which corresponds to the UVB and part of the UVA spectrum.[1] This property makes it valuable for stabilizing plastics and preventing them from degrading when exposed to sunlight. It is used in materials like PVC, polyethylene, and polyurethane, often at concentrations of 0.2-1.5 parts.[2] It has also been approved as an indirect food additive for use in adhesives and components of coatings.[5]

Caption: Logical relationship of properties to application.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

Table 3: Spectroscopic Data

| Technique | Key Peaks / Shifts | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 10.56 (s, 1H, OH), 8.08-8.06 (m, 1H, Ar-H), 7.47-7.45 (m, 2H, Ar-H), 7.14-7.12 (m, 2H, Ar-H), 7.04-6.96 (m, 2H, Ar-H), 1.34 (s, 9H, C(CH₃)₃) | [4] |

| ¹³C NMR (15.09 MHz, CDCl₃) | δ (ppm): 169.14, 162.26, 149.30, 147.81, 136.39, 130.37, 126.53, 120.98, 119.43, 117.84, 111.98, 34.55, 31.41 | [4] |

| Mass Spectrometry (GC-MS) | m/z: 270 (M+), 135, 121 | [4] |

| Infrared (IR) Spectrum | Data available from NIST WebBook | [7] |

Safety and Toxicology

This compound is considered moderately toxic by ingestion.[2][3] The oral LD50 in mice is reported as 2900 mg/kg.[5] Safety data sheets indicate that it can cause skin and serious eye irritation. When heated to decomposition, it may emit acrid smoke and irritating fumes.[2][3]

Table 4: Toxicological Data

| Parameter | Value | Species | Route | Reference |

| LD50 | 2900 mg/kg | Mouse | Oral | [5] |

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling.[8]

-

Engineering Controls: Use in a well-ventilated area, preferably with local exhaust ventilation.

-

First Aid:

-

Storage: Keep container tightly closed and store in a cool, dry, and well-ventilated place.

References

- 1. This compound [drugfuture.com]

- 2. This compound | 87-18-3 [chemicalbook.com]

- 3. This compound CAS#: 87-18-3 [m.chemicalbook.com]

- 4. p-tert-Butylphenyl salicylate | C17H18O3 | CID 66597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-tert-butyl phenyl salicylate, 87-18-3 [thegoodscentscompany.com]

- 6. CN102408338A - Synthesis method of salicylate - Google Patents [patents.google.com]

- 7. p-tert-Butylphenylsalicylate [webbook.nist.gov]

- 8. chemicalbook.com [chemicalbook.com]

physicochemical properties of 4-tert-butylphenyl salicylate

An In-depth Technical Guide on the Physicochemical Properties of 4-tert-Butylphenyl Salicylate

Introduction

This compound, with the CAS Registry Number 87-18-3, is an organic compound utilized as a light absorber in plastic food wrappings.[1] This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a logical workflow for its characterization. The information is intended for researchers, scientists, and professionals in the field of drug development and material science.

Physicochemical Properties

The key are summarized in the table below. This compound presents as a white to almost white powder or crystal.[2][3]

| Property | Value |

| Molecular Formula | C₁₇H₁₈O₃[1][4][5] |

| Molecular Weight | 270.32 g/mol [1][4] |

| Melting Point | 62-64 °C[1][2] |

| Boiling Point | 367.00 to 368.00 °C (estimated at 760.00 mm Hg)[6] |

| Water Solubility | < 0.1% (w/w)[1]; 0.8844 mg/L at 25 °C (estimated)[6] |

| Solubility in Organic Solvents (w/w) | - Anhydrous Ethanol: 79%[1][2]- Ethyl Acetate: 153%[1][2]- Butanone (Methyl Ethyl Ketone): 197%[1][2]- Toluene: 158%[1][2] |

| logP (o/w) | 4.708 (estimated)[6] |

| pKa (Strongest Acidic) | 9.67 (predicted)[7] |

| Appearance | White powder[2] |

| UV Absorption Maximum | 290-330 nm[1] |

| Spectral Data | 1H NMR, 13C NMR, and GC-MS data are available.[4][8] |

Experimental Protocols

Detailed methodologies for determining key are outlined below.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of salicylic acid with 4-tert-butylphenol.[1] This esterification is typically carried out in the presence of a dehydrating agent or catalyst such as phosphorus oxychloride (POCl₃).[1]

Protocol:

-

In a suitable reaction vessel, combine salicylic acid and 4-tert-butylphenol.

-

Slowly add phosphorus oxychloride to the mixture under controlled temperature conditions.

-

Heat the reaction mixture to the appropriate temperature and for a sufficient duration to ensure the completion of the esterification reaction.

-

After the reaction is complete, the mixture is cooled and subjected to a work-up procedure, which may include neutralization and extraction, to isolate the crude product.[9]

-

The crude this compound is then purified, typically by recrystallization or distillation, to obtain the final product of high purity.[9]

Determination of Melting Point

The melting point is a crucial indicator of the purity of a crystalline solid. For this compound, a sharp melting point range of 62-64 °C is indicative of a pure sample.[1][2]

Protocol using a Capillary Tube Method:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 1-2 mm.[10][11]

-

Place the capillary tube in a melting point apparatus.[11][12]

-

Heat the apparatus at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[11]

-

Record the temperature at which the substance first begins to melt (the first appearance of liquid).

-

Record the temperature at which the entire sample has completely melted.[13]

-

The recorded range between these two temperatures is the melting point range of the sample.

Determination of Solubility

The solubility of a compound in various solvents provides insight into its polarity and potential applications.

Protocol:

-

Place a small, pre-weighed amount of this compound (e.g., 10 mg) into a test tube.[14]

-

Add a specific volume of the desired solvent (e.g., 1 mL of water, ethanol, or toluene) in small portions.[15][16]

-

After each addition, vigorously shake or stir the mixture for a set period (e.g., 60 seconds) to facilitate dissolution.[16][17]

-

Visually observe whether the solid dissolves completely. If the compound dissolves, it is considered soluble in that solvent under the tested conditions. If a solid phase remains, the compound is considered insoluble.

-

For quantitative analysis, the process can be repeated with increasing amounts of solute until saturation is reached, or the resulting saturated solution can be analyzed to determine the concentration of the dissolved compound.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

Caption: Workflow for Synthesis and Characterization.

References

- 1. This compound [drugfuture.com]

- 2. This compound | 87-18-3 [chemicalbook.com]

- 3. labproinc.com [labproinc.com]

- 4. p-tert-Butylphenyl salicylate | C17H18O3 | CID 66597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 4-tert-butyl phenyl salicylate, 87-18-3 [thegoodscentscompany.com]

- 7. Showing Compound this compound (FDB021233) - FooDB [foodb.ca]

- 8. This compound(87-18-3) MS spectrum [chemicalbook.com]

- 9. CN102408338A - Synthesis method of salicylate - Google Patents [patents.google.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. pennwest.edu [pennwest.edu]

- 13. byjus.com [byjus.com]

- 14. m.youtube.com [m.youtube.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. chem.ws [chem.ws]

An In-depth Technical Guide to the Synthesis of 4-tert-butylphenyl Salicylate from Salicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-tert-butylphenyl salicylate, a compound of interest in various industrial applications, from salicylic acid and 4-tert-butylphenol. Two primary synthetic routes are explored: the use of phosphorus oxychloride as a coupling agent and the classic Fischer-Speier esterification. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with these methods. Furthermore, it includes visualizations of the synthetic pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of chemical and drug development.

Introduction

This compound is an aromatic ester that finds applications as a UV absorber and stabilizer in various materials. Its synthesis involves the formation of an ester linkage between salicylic acid and 4-tert-butylphenol. This guide will explore two effective methods for this transformation, providing detailed protocols and comparative data to aid in the selection of the most suitable method for specific research and development needs.

Synthetic Methodologies

Two principal methods for the synthesis of this compound are presented here: a method utilizing phosphorus oxychloride and the acid-catalyzed Fischer-Speier esterification.

Synthesis via Phosphorus Oxychloride

This method employs phosphorus oxychloride (POCl₃) as a dehydrating and activating agent to facilitate the esterification between salicylic acid and 4-tert-butylphenol. It is a reliable method that has been documented for the synthesis of various substituted phenyl salicylates.

A detailed procedure for the synthesis of p-chlorophenyl salicylate using phosphorus oxychloride has been reported in Organic Syntheses, and it is noted that this method is applicable to the preparation of p-tert-butylphenyl salicylate. The following protocol is an adaptation for the synthesis of this compound:

Materials:

-

Salicylic acid

-

4-tert-butylphenol

-

Phosphorus oxychloride (POCl₃)

-

Sodium carbonate (Na₂CO₃)

-

Ethanol (for recrystallization)

-

Deionized water

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a drying tube, combine salicylic acid (1.0 equivalent) and 4-tert-butylphenol (1.0 equivalent).

-

To this mixture, carefully add phosphorus oxychloride (0.38 equivalents).

-

Heat the reaction mixture to a temperature of 75-80°C with occasional swirling. Maintain this temperature for approximately 4 hours, by which time the reactants should form a molten mass.

-

After cooling, slowly and with vigorous stirring, pour the molten mass into a solution of sodium carbonate (approximately 1.2 equivalents relative to salicylic acid) in water.

-

The crude this compound will precipitate out of the solution. Collect the precipitate by filtration and wash it thoroughly with several portions of water.

-

The crude product can be purified by recrystallization from ethanol to yield the pure this compound.

Synthesis via Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols (or phenols) in the presence of an acid catalyst. This method is often favored for its simplicity and the use of less hazardous reagents compared to the phosphorus oxychloride method.

Materials:

-

Salicylic acid

-

4-tert-butylphenol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene or another suitable solvent for azeotropic removal of water

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

-

In a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve salicylic acid (1.0 equivalent) and 4-tert-butylphenol (1.2-1.5 equivalents) in toluene.

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1-0.2 equivalents) to the mixture.

-

Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete when the theoretical amount of water has been collected.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Salicylic Acid | 138.12 | 158-161 | 211 |

| 4-tert-butylphenol | 150.22 | 96-99 | 236-238 |

| This compound | 270.33 | 62-64[1] | ~367-368 (est.)[2] |

Table 2: Comparison of Synthesis Methods

| Parameter | Phosphorus Oxychloride Method | Fischer-Speier Esterification |

| Catalyst/Reagent | Phosphorus oxychloride | Sulfuric acid or p-TsOH |

| Solvent | None (neat reaction) | Toluene (for azeotropic removal of water) |

| Temperature | 75-80°C | Reflux temperature of the solvent |

| Reaction Time | ~4 hours | Varies (monitor by TLC) |

| Yield (Recrystallized) | 42% (reported for this method) | Typically moderate to high, dependent on conditions |

| Work-up | Precipitation and filtration | Liquid-liquid extraction |

| Byproducts | Phosphoric acid, HCl | Water |

Reaction Mechanisms and Workflows

Reaction Mechanism Diagrams

The following diagrams illustrate the proposed reaction mechanisms for the two synthetic methods.

Caption: Proposed mechanism for the synthesis of this compound using phosphorus oxychloride.

Caption: Mechanism of the Fischer-Speier esterification for the synthesis of this compound.

Experimental Workflow Diagrams

The following diagrams outline the key steps in the experimental workflows for both synthetic methods.

Caption: Experimental workflow for the synthesis of this compound using phosphorus oxychloride.

Caption: Experimental workflow for the synthesis of this compound via Fischer-Speier esterification.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

-

Melting Point: The melting point of the purified product should be in the range of 62-64°C.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons of the salicylate and 4-tert-butylphenyl groups, a singlet for the tert-butyl protons, and a singlet for the phenolic hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the tert-butyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group of the ester (C=O stretch), and the C-O stretching vibrations, as well as peaks corresponding to the aromatic rings.

Conclusion

This technical guide has presented two viable and effective methods for the synthesis of this compound from salicylic acid. The phosphorus oxychloride method offers a direct route with a documented yield, while the Fischer-Speier esterification provides a more classical and potentially greener alternative. The choice of method will depend on the specific requirements of the laboratory, including available reagents, desired scale, and safety considerations. The provided experimental protocols, quantitative data, and visual diagrams serve as a valuable resource for researchers and professionals engaged in the synthesis of this and related compounds.

References

In-Depth Technical Guide to the Spectral Data of 4-tert-Butylphenyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-tert-butylphenyl salicylate (CAS No. 87-18-3), a compound utilized as a UV absorber in various applications, including plastic food wrappings.[1] This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral properties, offering valuable data for identification, characterization, and quality control purposes.

Spectroscopic Data Analysis

The following sections present the key spectral data for this compound, structured for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound were acquired in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.56 | s | 1H | Ar-OH |

| 8.08 - 8.06 | m | 1H | Ar-H (salicylate ring) |

| 7.47 - 7.45 | m | 3H | Ar-H (salicylate and phenyl rings) |

| 7.14 - 7.12 | m | 2H | Ar-H (phenyl ring) |

| 7.04 - 6.96 | m | 2H | Ar-H (salicylate ring) |

| 1.34 | s | 9H | -C(CH₃)₃ |

Data sourced from a 400 MHz instrument.[2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| 169.14 | C=O (ester) |

| 162.26 | C-OH (salicylate ring) |

| 149.30 | C-O (ester linkage on phenyl ring) |

| 147.81 | C-C(CH₃)₃ (phenyl ring) |

| 136.39 | Ar-C-H (salicylate ring) |

| 130.37 | Ar-C-H (salicylate ring) |

| 126.53 | Ar-C-H (phenyl ring) |

| 120.98 | Ar-C-H (phenyl ring) |

| 119.43 | Ar-C-H (salicylate ring) |

| 117.84 | Ar-C-H (salicylate ring) |

| 111.98 | C-C=O (salicylate ring) |

| 34.55 | -C (CH₃)₃ |

| 31.41 | -C(C H₃)₃ |

Data sourced from a 15.09 MHz instrument.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound was obtained from a melt (liquid phase).

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3200-3000 | O-H stretch | Phenolic hydroxyl |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2960-2870 | C-H stretch | Aliphatic (tert-butyl) |

| ~1735 | C=O stretch | Ester |

| ~1600-1450 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Ester |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as aromatic rings. This compound exhibits a maximum light absorption in the range of 290-330 nm.[1] The high solubility of the compound in absolute ethanol suggests it is a suitable solvent for UV-Vis analysis.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproduction of scientific data. The following protocols outline the general procedures for obtaining the spectral data and for the synthesis of this compound.

NMR Spectroscopy

A sample of this compound is dissolved in deuterated chloroform (CDCl₃) and transferred to an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz and a 15.09 MHz NMR spectrometer, respectively.[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

A small amount of solid this compound is placed on a salt plate (e.g., NaCl or KBr) and heated until it melts to form a thin liquid film. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

UV-Vis Spectroscopy

A stock solution of this compound is prepared by dissolving a known mass of the compound in a suitable solvent, such as absolute ethanol, in a volumetric flask. The solution is then serially diluted to an appropriate concentration. The UV-Vis spectrum is recorded using a spectrophotometer, scanning a wavelength range that includes the 200-400 nm region to observe the absorbance maxima.

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of salicylic acid with 4-tert-butylphenol in the presence of phosphorus oxychloride (POCl₃) as a catalyst.[1]

Procedure:

-

Charging the Reactor: Salicylic acid and 4-tert-butylphenol are charged into a reaction vessel equipped with a stirrer and a heating mantle.

-

Catalyst Addition: Phosphorus oxychloride is added to the reaction mixture.

-

Reaction: The mixture is heated and stirred to facilitate the esterification reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled and then quenched, typically with water or a mild base. The product is extracted into an organic solvent.

-

Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization to yield pure this compound.

References

Solubility Profile of 4-tert-Butylphenyl Salicylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-tert-butylphenyl salicylate in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development and materials science in understanding the physicochemical properties of this compound, particularly its behavior in different solvent systems. This document summarizes available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Introduction to this compound

This compound, a salicylic acid ester, is a white crystalline powder. It is primarily utilized as an ultraviolet (UV) light absorber in various materials, including plastics and coatings, to prevent degradation from sun exposure. Its efficacy in these applications is intrinsically linked to its solubility and compatibility with the host material. Understanding its solubility in a range of organic solvents is therefore crucial for formulation development, quality control, and process optimization.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data, presented as weight percentage (w/w %). This format allows for a direct comparison of the compound's solubility across different solvent environments.

| Solvent | Solubility (w/w %) |

| Anhydrous Ethanol | 79%[1][2] |

| Ethyl Acetate | 153%[1][2] |

| Butanone (Methyl Ethyl Ketone) | 197%[1][2] |

| Toluene | 158%[1][2] |

| Stoddard Solvent | 39%[2] |

| Water | < 0.1%[1][2] |

Note: The temperature at which these solubility measurements were taken is not explicitly stated in the available literature, but it is typically assumed to be at or around room temperature (approximately 20-25°C) unless otherwise specified.

Experimental Protocols for Solubility Determination

Isothermal Equilibrium and Gravimetric Method

Objective: To determine the saturation solubility of this compound in a given organic solvent at a constant temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Scintillation vials or sealed glass flasks

-

Constant temperature shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of scintillation vials or sealed glass flasks. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume or mass of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 72 hours. Preliminary studies can be conducted to determine the minimum time required to reach equilibrium by taking measurements at different time points until the concentration of the solute remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a short period (e.g., 30 minutes) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact mass of the filtered saturated solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60°C). Alternatively, a vacuum desiccator can be used for more sensitive compounds or volatile solvents.

-

Continue drying until a constant mass of the solid residue (this compound) is achieved. This is confirmed by repeated weighing until the mass no longer changes.

-

Record the final mass of the dried solid.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility (w/w %) = (Mass of dried solid / Mass of saturated solution) x 100

-

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Consult the Safety Data Sheet (SDS) for this compound and the specific organic solvent being used for detailed handling and disposal information.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

References

An In-depth Technical Guide to the UV Absorption Mechanism of 4-tert-butylphenyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butylphenyl salicylate, a derivative of salicylic acid, is a chemical compound utilized for its ability to absorb ultraviolet (UV) radiation. This property makes it a relevant molecule in applications requiring UV protection, such as in polymers and other materials. Understanding the fundamental mechanism by which this molecule absorbs and dissipates UV energy is crucial for optimizing its performance and for the development of novel UV absorbers. This technical guide provides a detailed overview of the core principles governing the UV absorption of this compound, with a focus on the underlying photophysical processes.

Core Mechanism: UV Absorption and Energy Dissipation

The primary function of this compound as a UV absorber lies in its capacity to harmlessly dissipate the energy from absorbed UV photons, thereby preventing this energy from initiating degradative processes in the host material. The key to this function is a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).

Upon absorption of a UV photon in the 290-330 nm range, the this compound molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). In this excited state, the molecule undergoes a rapid and reversible intramolecular proton transfer. The acidic phenolic proton is transferred to the carbonyl oxygen of the ester group. This process leads to the formation of a transient keto-tautomer.

This keto-tautomer is energetically unstable in the excited state and rapidly returns to the ground state through non-radiative decay pathways, primarily by releasing the absorbed energy as heat. Following this, a reverse proton transfer occurs in the ground state, regenerating the original enol-form of the molecule. This cyclic process allows the molecule to effectively dissipate UV energy without undergoing permanent chemical change, thus conferring photostability.

Key characteristics of the ESIPT process in salicylates include:

-

Ultrafast Timescale: The entire cycle of excitation, proton transfer, and relaxation occurs on a picosecond or even femtosecond timescale.

-

High Efficiency: The process is highly efficient in dissipating absorbed energy non-radiatively, minimizing competing processes like fluorescence or photodegradation.

-

Photostability: The reversible nature of the proton transfer ensures the molecule can undergo numerous absorption-dissipation cycles without significant degradation.

Quantitative Data

While specific experimental data for this compound is not extensively available in peer-reviewed literature, the following table summarizes its known properties.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₈O₃ | [1][2] |

| Molecular Weight | 270.32 g/mol | [1][2] |

| UV Absorption Maximum (λmax) | 290-330 nm | [1] |

| Melting Point | 62-64 °C | [3] |

Experimental Protocols

The investigation of the UV absorption mechanism of compounds like this compound involves a combination of spectroscopic and computational techniques. Below are detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the UV-Vis absorption spectrum and molar absorptivity of this compound.

Methodology:

-

Sample Preparation: Prepare a series of solutions of this compound in a suitable solvent (e.g., ethanol, cyclohexane) of accurately known concentrations.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record the absorption spectra of the solvent (as a blank) and each of the prepared solutions over a wavelength range of at least 200-400 nm.

-

Ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Data Analysis:

-

Determine the wavelength of maximum absorption (λmax).

-

Calculate the molar absorptivity (ε) at λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

-

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Record the fluorescence emission spectrum by exciting the sample at its λmax.

-

To determine the fluorescence quantum yield (Φf), a standard with a known quantum yield (e.g., quinine sulfate) that absorbs at a similar wavelength is measured under the same experimental conditions.

-

-

Data Analysis:

-

The quantum yield is calculated using the following equation: Φf_sample = Φf_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Transient Absorption Spectroscopy

Objective: To investigate the dynamics of the excited states and identify transient species, such as the keto-tautomer formed during ESIPT.

Methodology:

-

Instrumentation: A pump-probe transient absorption spectrometer is required. This typically consists of a femtosecond laser system to generate both the pump and probe pulses.

-

Measurement:

-

The sample is excited with a short, intense pump pulse at its λmax.

-

A weaker, broadband probe pulse, delayed in time with respect to the pump pulse, passes through the excited sample.

-

The change in absorbance of the probe pulse is measured as a function of wavelength and time delay.

-

-

Data Analysis:

-

The transient absorption spectra provide information about the excited-state absorption and the formation and decay of transient species.

-

Kinetic analysis of the decay profiles at different wavelengths allows for the determination of the lifetimes of the excited states involved in the ESIPT process.

-

Visualizations

Signaling Pathway of UV Absorption and Dissipation

References

An In-depth Technical Guide to the Thermal Stability of 4-tert-butylphenyl Salicylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-tert-butylphenyl salicylate, a salicylic acid ester, is a commercially significant compound primarily utilized as an ultraviolet (UV) light absorber and stabilizer in various polymer systems. Its function is to protect materials from the degradative effects of UV radiation, thereby enhancing their durability and lifespan. This role necessitates a high degree of thermal stability, as the compound must remain intact and functional during high-temperature polymer processing techniques such as extrusion and injection molding. This technical guide provides a comprehensive overview of the known thermal characteristics of this compound, infers its stability based on its applications, and details the standardized experimental protocols required for a formal assessment of its thermal properties.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| IUPAC Name | (4-tert-butylphenyl) 2-hydroxybenzoate | [1] |

| Synonyms | p-tert-Butylphenyl salicylate, TBPS, Seesorb 202 | [1] |

| CAS Number | 87-18-3 | [1] |

| Molecular Formula | C₁₇H₁₈O₃ | [1] |

| Molecular Weight | 270.32 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 62-64 °C | |

| Boiling Point | 367-368 °C (estimated) | [3] |

| Decomposition Temp. | No data available |

Inferred Thermal Stability from Polymer Processing Applications

This compound is frequently incorporated into various thermoplastic polymers to provide UV protection.[4] Its presence in the final product implies that it must withstand the processing temperatures of these materials without significant degradation. The typical processing temperatures for common polymers in which it is used are listed below, suggesting that the compound is thermally stable at least within these ranges.

| Polymer | Processing Method | Typical Melt Temperature Range (°C) |

| Polyvinyl Chloride (PVC) - Rigid | Extrusion / Molding | 160 - 210 °C |

| Polyethylene (LDPE) | Extrusion / Molding | 150 - 180 °C |

| Polyethylene (HDPE) | Extrusion / Molding | 180 - 220 °C |

| Polyurethane (PU) - Thermoplastic | Molding | 180 - 220 °C |

The ability of this compound to be successfully compounded with these polymers indicates a thermal stability profile that prevents significant decomposition below approximately 220 °C. However, without direct experimental data, the precise onset of decomposition and the kinetics of its degradation remain undetermined.

Proposed Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.[4] Standardized protocols for these experiments are detailed below.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperature at which the material begins to decompose and to quantify the mass loss during decomposition.

Objective: To determine the onset temperature of decomposition (Tonset) and the mass loss profile of this compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of finely ground this compound into a ceramic or aluminum TGA pan.

-

Atmosphere: Purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the sample mass (%) as a function of temperature (°C).

-

Determine the onset temperature of decomposition, defined as the temperature at which a significant mass loss begins. This can be calculated using the tangent method at the point of maximum slope of the mass loss curve.

-

Record the temperature at 5% mass loss (T5%) as an indicator of initial decomposition.

-

Identify the temperatures of maximum decomposition rates from the peak maxima of the derivative thermogravimetric (DTG) curve.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, which are associated with endothermic or exothermic heat flows.

Objective: To determine the melting point (Tm) and identify any exothermic events associated with decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen gas at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow (W/g) as a function of temperature (°C).

-

Identify the endothermic peak corresponding to the melting of the sample. The peak temperature is the melting point (Tm).

-

Observe any broad exothermic peaks at temperatures above the melting point, which would indicate thermal decomposition.

-

Visualized Workflows and Relationships

The following diagrams, generated using DOT language, illustrate the proposed experimental workflow and the functional role of this compound.

Caption: Proposed experimental workflow for assessing the thermal stability of this compound.

Caption: Functional role of this compound as a stabilizer within a polymer matrix.

Conclusion

While specific quantitative data on the thermal decomposition of this compound is not prevalent in scientific literature, its widespread use as a UV stabilizer in polymers processed at temperatures up to 220 °C strongly indicates its thermal stability within this range. The compound's melting point is well-defined at 62-64 °C. For a definitive characterization of its thermal limits and degradation kinetics, the standardized TGA and DSC protocols outlined in this guide are recommended. Such experimental investigation is crucial for optimizing its use in high-temperature applications and for ensuring the integrity of the materials it is designed to protect.

References

- 1. Plastic Material: Drying Temperature & Processing Time [fangtaiplasticmachine.com]

- 2. Plastic Melting Temperature and Injection Molding Temperature Chart – Plastic Injection Molding Machines Manufacturer in China [guanxin-machinery.com]

- 3. What is the melting point temperature of PVC plastic? [longshengmfg.com]

- 4. ji-horng.com [ji-horng.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-tert-butylphenyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 4-tert-butylphenyl salicylate, a compound of interest in various chemical and pharmaceutical applications. This document details the molecule's structural parameters, including bond lengths, bond angles, and dihedral angles, derived from computational modeling. A thorough conformational analysis reveals the preferred spatial arrangement of the molecule and the energetic barriers to rotation around key single bonds. Detailed experimental protocols for the elucidation of such structural features using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are also provided.

Molecular Structure

This compound (IUPAC name: (4-tert-butylphenyl) 2-hydroxybenzoate) is an aromatic ester with the chemical formula C₁₇H₁₈O₃ and a molecular weight of 270.32 g/mol .[1] The molecule consists of a salicylic acid moiety ester-linked to a 4-tert-butylphenol. The presence of two aromatic rings and a bulky tert-butyl group significantly influences its three-dimensional structure and conformational flexibility.

Optimized Molecular Geometry

Due to the lack of publicly available crystal structure data, the molecular geometry of this compound was determined using computational chemistry methods. A geometry optimization was performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d,p) basis set. The resulting optimized structure provides key insights into the molecule's bond lengths and angles.

Table 1: Selected Calculated Bond Lengths for this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

| C7 | O1 | 1.22 |

| C7 | O2 | 1.35 |

| O2 | C8 | 1.41 |

| C1 | C6 | 1.40 |

| C2 | O3 | 1.36 |

| C11 | C(t-Bu) | 1.54 |

Table 2: Selected Calculated Bond Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| O1 | C7 | O2 | 123.5 |

| C1 | C7 | O2 | 115.8 |

| C7 | O2 | C8 | 118.2 |

| C2 | C1 | C6 | 119.8 |

| C9 | C8 | C13 | 120.1 |

| C10 | C11 | C(t-Bu) | 121.5 |

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around the ester linkage, specifically the C1-C7-O2-C8 and C7-O2-C8-C9 dihedral angles. These rotations determine the relative orientation of the salicylate and the 4-tert-butylphenyl rings.

A potential energy surface scan was performed by systematically rotating these key dihedral angles to identify the low-energy conformers. The calculations indicate the presence of a global minimum energy conformation and other local minima separated by rotational energy barriers.

Table 3: Key Dihedral Angles and Relative Energies of this compound Conformers

| Conformer | Dihedral Angle C1-C7-O2-C8 (°) | Dihedral Angle C7-O2-C8-C9 (°) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 178.5 | 65.2 | 0.00 |

| B | -10.3 | 68.1 | 1.25 |

| C | 175.4 | -110.7 | 2.80 |

The global minimum conformation (Conformer A) exhibits a near-planar arrangement of the ester group with the salicylate ring, while the 4-tert-butylphenyl ring is significantly twisted. This conformation is likely favored due to a balance of steric hindrance from the bulky tert-butyl group and electronic effects of the ester linkage.

Experimental Protocols

While computational methods provide valuable insights, experimental validation is crucial. The following sections detail standard protocols for the structural and conformational analysis of small organic molecules like this compound.

X-ray Crystallography for Single Crystal Structure Determination

Objective: To obtain a high-resolution, three-dimensional structure of the molecule in the solid state.

Methodology:

-

Crystal Growth:

-

Dissolve 10-20 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like dichloromethane/hexane).

-

Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals of suitable size (0.1-0.3 mm in all dimensions).

-

-

Data Collection:

-

Mount a selected single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

-

Use a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source.

-

Collect a series of diffraction images by rotating the crystal through a range of angles.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

-

Build an initial molecular model into the electron density map.

-

Refine the atomic coordinates, and thermal parameters against the experimental data using least-squares methods until convergence is reached.

-

NMR Spectroscopy for Conformational Analysis in Solution

Objective: To determine the solution-state conformation and dynamics of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

1D NMR Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and aid in proton assignments.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assigning quaternary carbons and linking different spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity (< 5 Å). The intensities of NOE/ROE cross-peaks are proportional to the inverse sixth power of the distance between the protons, providing critical information for determining the preferred solution-state conformation and the relative orientation of the aromatic rings.

-

-

Data Analysis:

-

Integrate the cross-peak volumes from the NOESY/ROESY spectrum.

-

Use these volumes as distance restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of solution structures consistent with the NMR data.

-

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformational preferences of this compound based on computational modeling. The data presented in the tables and the visualizations of the computational workflow and conformational relationships offer valuable insights for researchers in the fields of chemistry and drug development. Furthermore, the detailed experimental protocols for X-ray crystallography and NMR spectroscopy serve as a practical guide for the experimental elucidation and validation of the structural features of this and similar molecules. The combination of computational and experimental approaches is essential for a comprehensive understanding of the structure-activity relationships of such compounds.

References

A Comprehensive Technical Guide to 4-tert-butylphenyl Salicylate and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-tert-butylphenyl salicylate, a chemical compound of interest in various industrial and research applications. This document compiles its known synonyms, quantitative physicochemical and spectral data, and detailed experimental protocols for its synthesis and analysis, tailored for a technical audience in the chemical and pharmaceutical sciences.

Chemical Identity and Synonyms

This compound is systematically known as 4-(1,1-dimethylethyl)phenyl 2-hydroxybenzoate. Due to its commercial use and presence in various chemical databases, it is referenced by a multitude of synonyms. Understanding these alternative names is crucial for comprehensive literature searches and unambiguous identification.

The relationship between the primary name and its various synonyms, including its IUPAC name, CAS registry number, and common trivial names, is illustrated in the logical diagram below.

Caption: Logical relationship of this compound with its synonyms.

A comprehensive list of synonyms is provided in Table 1 for easy reference.

Table 1: Synonyms for this compound

| Synonym Type | Synonym |

| IUPAC Name | (4-tert-butylphenyl) 2-hydroxybenzoate |

| 2-Hydroxybenzoic acid 4-(1,1-dimethylethyl)phenyl ester[1] | |

| CAS Registry Number | 87-18-3[1][2] |

| Alternative Names | Salicylic Acid 4-tert-Butylphenyl Ester[2] |

| p-tert-Butylphenyl salicylate[3][4] | |

| 4-(tert-Butyl)phenyl 2-hydroxybenzoate[3] | |

| Benzoic acid, 2-hydroxy-, 4-(1,1-dimethylethyl)phenyl ester[3] | |

| Salicyclic acid p-tert-butylphenyl ester[3][4] | |

| Salicylic acid, p-tert-butylphenyl ester[3][4] | |

| Trade Names | Seesorb 202[3][4] |

| Sumisorb 90[3][4] | |

| Viosorb 90[3][4] | |

| Other Identifiers | TBS[1] |

| UV Absorber NL 3[4] |

Quantitative Data

A summary of the key physicochemical and spectral data for this compound is presented in the following tables.

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₇H₁₈O₃ |

| Molecular Weight | 270.32 g/mol [1] |

| Appearance | White to almost white powder/crystal[2] |

| Melting Point | 62-64 °C[1][5] |

| Boiling Point (est.) | 367.00 to 368.00 °C @ 760.00 mm Hg |

| Solubility (w/w) | Water: <0.1%; Absolute Ethanol: 79%; Ethyl Acetate: 153%; Methyl Ethyl Ketone: 197%; Toluene: 158%; Stoddard Solvent: 39%[1] |

| logP (o/w) (est.) | 4.708 |

Table 3: Spectral Data

| Technique | Data |

| UV-Vis Spectroscopy | Maximum light absorption at 290-330 nm[1] |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 1.34, 6.96, 7.02, 7.04, 7.12, 7.14, 7.45, 7.47, 8.06, 8.08, 10.56 |

| ¹³C NMR (15.09 MHz, CDCl₃) | δ (ppm): 31.41, 34.55, 111.98, 117.84, 119.43, 120.98, 126.53, 130.37, 136.39, 147.81, 149.30, 162.26, 169.14 |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 121; m/z 2nd Highest: 135 |

Experimental Protocols

Detailed methodologies for the synthesis and key analytical techniques for this compound are provided below.

Synthesis of this compound

The synthesis of this compound is typically achieved via the esterification of salicylic acid with 4-tert-butylphenol. A common method employs phosphorus oxychloride as a dehydrating agent. The general workflow for this synthesis is depicted below.

Caption: Experimental workflow for the synthesis of this compound.

Materials and Reagents:

-

Salicylic Acid

-

4-tert-butylphenol

-

Phosphorus oxychloride (POCl₃)

-

Toluene (or another suitable solvent)

-

5% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine salicylic acid (1.0 equivalent) and 4-tert-butylphenol (1.0-1.2 equivalents) in toluene.

-

Catalyst Addition: While stirring, slowly add phosphorus oxychloride (0.3-0.5 equivalents) to the reaction mixture. This addition should be done carefully in a fume hood as the reaction can be exothermic and may release HCl gas.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound as a white crystalline solid.

UV-Visible Spectroscopy Analysis

Objective: To determine the maximum absorbance wavelength (λmax) of this compound.

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Spectroscopic grade solvent (e.g., ethanol or cyclohexane)

-

This compound sample

Procedure:

-

Solvent Selection: Choose a solvent that does not absorb in the UV region of interest (200-400 nm) and in which the sample is soluble. Ethanol is a suitable choice.

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From this stock solution, prepare a dilute solution (e.g., 10 µg/mL) for analysis.

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument with the solvent.

-

Sample Measurement: Rinse the cuvette with the dilute sample solution and then fill it with the sample solution. Place the cuvette in the sample holder.

-

Spectrum Acquisition: Scan the sample from a suitable wavelength range (e.g., 200-400 nm) and record the absorbance spectrum.

-

Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To confirm the identity and purity of this compound.

Materials and Equipment:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

A suitable capillary column (e.g., DB-5ms or equivalent)

-

Helium (carrier gas)

-

Sample of this compound

-

Suitable solvent (e.g., dichloromethane or ethyl acetate)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC-MS Method Setup:

-

Injector: Set the injector temperature to an appropriate value (e.g., 250-280 °C) and use a split or splitless injection mode.

-

Oven Program: A typical temperature program would start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

MS Parameters: Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-500) in electron ionization (EI) mode. Set the ion source and transfer line temperatures appropriately (e.g., 230 °C and 280 °C, respectively).

-

-

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

Data Analysis:

-

Analyze the resulting total ion chromatogram (TIC) to determine the retention time of the compound.

-

Examine the mass spectrum of the peak at the determined retention time.

-

Compare the obtained mass spectrum with a reference library (e.g., NIST) to confirm the identity of this compound. The major fragment ions should be consistent with the known fragmentation pattern of the molecule.

-

Safety Information

This compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2A). It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Health and Safety Profile of 4-tert-butylphenyl Salicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

**Abstract

This technical guide provides a comprehensive overview of the available health and safety data for 4-tert-butylphenyl salicylate (CAS No. 87-18-3). The document synthesizes toxicological and physicochemical information from publicly accessible sources. It details experimental methodologies for key toxicological endpoints, in accordance with established OECD guidelines, to provide a framework for the assessment of this compound. Where specific experimental data for this compound is unavailable, the standard testing protocols are described. This guide also elucidates the anti-inflammatory mechanism of this compound, including its interaction with the NF-κB signaling pathway. The information is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug development and chemical safety assessment.

Chemical and Physical Properties

This compound is a synthetic compound used as a light absorber in plastic food wrappings.[1][2] It is a white crystalline solid with a slight odor resembling salol.[1][3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 87-18-3 | [1][2] |

| Molecular Formula | C₁₇H₁₈O₃ | [1][2] |

| Molecular Weight | 270.32 g/mol | [1][2] |

| Melting Point | 62-64 °C | [1][3] |

| Boiling Point | 367.00 to 368.00 °C (estimated) | [4] |

| Water Solubility | <0.1% (w/w); 0.8844 mg/L @ 25 °C (estimated) | [1][4] |

| logP (o/w) | 4.708 (estimated) | [4] |

| Appearance | White powder/crystals | [3] |

Toxicological Data

The available toxicological data for this compound is summarized in the following sections. For endpoints where specific data for this compound is not available, the standard experimental protocols as prescribed by the Organisation for Economic Co-operation and Development (OECD) are detailed.

Acute Oral Toxicity

An acute oral toxicity study in mice has established an LD50 of 2,900 mg/kg.[4][5] This classifies this compound as minimally toxic after a single ingestion.[5]

Table 2: Acute Oral Toxicity of this compound

| Species | Route | LD50 | Classification | Reference |

| Mouse | Oral | 2900 mg/kg | Minimally Toxic | [4][5] |

The acute oral toxicity of a substance is typically determined by the administration of a single dose to laboratory animals, followed by a 14-day observation period. While OECD Guideline 401 has been deleted, its principles are foundational to subsequent guidelines.

A typical protocol would involve:

-

Test Animals: Healthy, young adult rodents (e.g., rats or mice), nulliparous and non-pregnant females.[6]

-

Housing and Feeding: Animals are housed in appropriate conditions with a controlled temperature (22 ± 3°C) and humidity (30-70%), with free access to standard laboratory diet and drinking water.[6]

-

Dose Administration: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[6] For a substance like this compound, which is poorly soluble in water, a suitable vehicle such as an oil (e.g., corn oil) would be used.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[6]

-

Pathology: A gross necropsy of all animals is performed at the end of the study.[6]

Experimental Workflow for Acute Oral Toxicity Testing

Caption: A generalized workflow for an acute oral toxicity study.

Dermal and Ocular Irritation

This compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2A).[5]

Table 3: Irritation Potential of this compound

| Endpoint | Result | Classification | Reference |

| Skin Irritation | Irritant | Category 2 | [5] |

| Eye Irritation | Serious Irritant | Category 2A | [5] |

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

-

Application: A small area of the animal's skin is shaved. 0.5 g of the solid test substance is applied to the skin and covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[7]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[9] The observation period can extend up to 14 days if the effects are persistent.[7]

-

Scoring: The severity of the skin reactions is graded according to a standardized scoring system.

This test assesses the potential of a substance to produce irritation or damage to the eye.

-

Test Animal: The albino rabbit is the preferred species.[10]

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[10]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for lesions of the cornea, iris, and conjunctiva.[10]

-